molecular formula C19H20N2O3S2 B11696518 ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11696518
M. Wt: 388.5 g/mol
InChI Key: BYISKKNRZGXZIU-UHFFFAOYSA-N
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Description

The compound ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene core substituted at the 2-position with a carbamothioyl group linked to a 4-methylphenyl carbonyl moiety and at the 3-position with an ethyl ester. This structure is part of a broader class of thiophene derivatives, which are often explored for their biological activity and material science applications.

Properties

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 2-[(4-methylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O3S2/c1-3-24-18(23)15-13-5-4-6-14(13)26-17(15)21-19(25)20-16(22)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H2,20,21,22,25)

InChI Key

BYISKKNRZGXZIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. . This reaction is carried out under basic conditions and results in the formation of aminothiophene derivatives.

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at the 2- and 3-positions of the cyclopenta[b]thiophene core. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent at 2-Position Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Target Compound {[(4-Methylphenyl)carbonyl]carbamothioyl}amino C₂₂H₂₃N₂O₃S₂ 451.55* Potential hydrogen-bonding, lipophilic
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4-Phenylbenzoyl)amino C₂₃H₂₁NO₃S 391.50 High XLogP3 (5.9), rigid aromatic
Methyl 2-[[[[2-(3,4-diethoxyphenyl)ethyl]amino]thioxomethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Diethoxyphenyl ethyl-thioureido C₂₃H₂₉N₂O₄S₂ 485.61 Enhanced solubility from ethoxy groups
2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (2-Fluorobenzoyl)amino (hydrolyzed ester) C₁₅H₁₂FNO₃S 305.33 Antiviral activity (influenza target)
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Methoxy-4-oxobutanoylamino C₁₅H₁₉NO₅S 325.38 Flexible aliphatic chain

*Calculated molar mass based on molecular formula.

Key Observations:
  • Lipophilicity : The target compound’s 4-methylphenyl group increases lipophilicity compared to analogs with polar substituents (e.g., ethoxy or carboxylic acid groups). This may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: The carbamothioyl group in the target compound provides two hydrogen-bond donors (NH groups), similar to thiourea derivatives, which are critical for interactions in biological targets or crystal packing .
  • Bioactivity : The 2-fluorobenzoyl analog (Table 1, row 4) demonstrated antiviral activity against influenza polymerase, suggesting that substitutions on the aromatic ring can modulate biological targeting .

Crystallographic and Structural Insights

  • Crystal Packing : Hydrogen-bonding patterns (e.g., N–H···S or N–H···O interactions) dominate the supramolecular arrangement of these compounds. The target compound’s carbamothioyl group may form dimeric motifs via N–H···S hydrogen bonds, as observed in similar thiourea derivatives .
  • Software Tools : Programs like SHELX and ORTEP-3 are widely used for crystallographic refinement and visualization, ensuring accurate structural determination .

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